molecular formula C13H18N2O4 B11630970 N'-[(tert-butoxy)carbonyl]-4-methoxybenzohydrazide

N'-[(tert-butoxy)carbonyl]-4-methoxybenzohydrazide

Cat. No.: B11630970
M. Wt: 266.29 g/mol
InChI Key: MKWNDPLBLUYPKK-UHFFFAOYSA-N
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Description

N’-[(tert-butoxy)carbonyl]-4-methoxybenzohydrazide is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a benzohydrazide structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(tert-butoxy)carbonyl]-4-methoxybenzohydrazide typically involves the reaction of 4-methoxybenzohydrazide with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-[(tert-butoxy)carbonyl]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction typically results in the removal of the Boc group to produce the free amine .

Scientific Research Applications

N’-[(tert-butoxy)carbonyl]-4-methoxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(tert-butoxy)carbonyl]-4-methoxybenzohydrazide primarily involves the protection of amine groups. The Boc group is introduced to the amine via nucleophilic attack, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can later be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(tert-butoxy)carbonyl]-4-methoxybenzohydrazide is unique due to its specific combination of a Boc-protected amine and a methoxy-substituted benzohydrazide structure. This combination allows for selective reactions and modifications, making it a valuable tool in synthetic chemistry and related fields.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-[(4-methoxybenzoyl)amino]carbamate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-14-11(16)9-5-7-10(18-4)8-6-9/h5-8H,1-4H3,(H,14,16)(H,15,17)

InChI Key

MKWNDPLBLUYPKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)OC

solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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